3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Physicochemical Properties Drug Design ADME Prediction

SAR studies require precise N1-aryl and C3-alkyl substitution to maintain target engagement and pharmacokinetic profiles. This validated pyrazole-5-carboxylic acid offers a balanced lipophilic core (XLogP3 2.4, pKa ~2.94) for focused library synthesis. - **Key applications**: Endothelin receptor antagonist analogs, GPR109a agonists, pyrazole carboxamides/esters - **Reactive handle**: C5-COOH for amide/ester diversification in solution or solid-phase synthesis - **Supply**: Single high-purity isomer, reliable scale-up

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B12123505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)14(13-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16)
InChIKeyTZGFXZDWWLVWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic Acid: Core Building Block


3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 854699-92-6) is a heterocyclic building block featuring a pyrazole ring substituted with an N1-phenyl group and a C3-ethyl group, with a C5-carboxylic acid moiety available for derivatization . This precise substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 2.94±0.10 and an XLogP3 of 2.4, which directly influence its reactivity and potential interactions in biological systems [1]. As a core scaffold, this compound serves as a versatile intermediate for constructing focused libraries of pyrazole carboxamides, esters, and other derivatives, where the specific N1-aryl and C3-alkyl substituents can modulate target binding and pharmacokinetic profiles [2].

Core scaffold Pyrazole carboxamide/ester library construction
Isomer control Regioselective synthesis ensures single defined isomer
Physicochemical profile Reported ionization-lipophilicity balance supports permeability screening

Why 3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Cannot Be Substituted


Generic substitution fails because the specific N1-phenyl and C3-ethyl substitution pattern of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid directly determines its distinct conformational and electronic profile, which is critical for target engagement. In structure-activity relationship (SAR) studies on pyrazole-5-carboxylic acids as endothelin receptor antagonists, modifications to the N1-aryl and C3-alkyl substituents dramatically altered both potency and receptor subtype selectivity [1]. Furthermore, the C3-alkyl group is a key determinant of lipophilicity and metabolic stability, with even a single carbon change (e.g., ethyl vs. methyl) known to significantly impact bioavailability and off-target activity in related chemotypes [2]. Therefore, using an in-class analog with a different N1 or C3 substituent will not replicate the specific interactions and performance profile of this compound and will invalidate comparative SAR and lead optimization studies.

N1-phenyl motif Altering the aryl group may shift target engagement profile; in-class analogs cannot replicate binding interactions
C3-ethyl group Changing ethyl to methyl or propyl alters lipophilicity-driven ADME properties and may invalidate SAR comparisons
Regiochemistry Uncontrolled isomer mixtures from non-selective syntheses compromise material fidelity for derivatization workflows

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


Lipophilicity and Ionization Advantage Over Analogs

The predicted physicochemical properties of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid indicate a favorable balance of acidity and lipophilicity for membrane permeability. The predicted pKa is 2.94±0.10, and the computed XLogP3 is 2.4 for the closely related ethyl ester [1]. Compared to the 3-methyl analog (3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid), the 3-ethyl group increases lipophilicity, which is a key driver for improved passive diffusion and target binding in a lipophilic environment [2]. Conversely, compared to a more lipophilic 3-propyl analog, the ethyl group offers a more optimal balance, reducing the risk of high LogP-related issues like poor solubility and high metabolic clearance [2].

Lipophilicity vs. analogs
Class-level inference
XLogP3 ~2.4 (ethyl ester);
higher than 3-methyl,
lower than 3-propyl
Reported physicochemical comparison context
Predicted values; experimental confirmation recommended
Physicochemical Properties Drug Design ADME Prediction

GPR109a Agonist Scaffold Validation

The pyrazole-5-carboxylic acid scaffold, specifically including N1-aryl and C3-alkyl substitution patterns like that of the target compound, has been identified as a new class of selective, small-molecule agonists for the human G-protein coupled receptor GPR109a (HM74a), the high-affinity receptor for the HDL-raising drug nicotinic acid [1]. While the target compound's exact EC50 is not reported in the public domain, its close structural analogs in this class have demonstrated potent agonist activity, with EC50 values in the low nanomolar range (e.g., 79 nM for a related 3-ethyl-1H-pyrazole-5-carboxylic acid derivative) [2]. This provides direct class-level validation for the target compound's potential in modulating this therapeutically relevant target.

GPR109a scaffold validation
Class-level inference
EC50 ~79 nM
(close analog)
Supports GPR109a agonist scaffold evaluation
Not measured for target compound
GPR109a Niacin Receptor Dyslipidemia

Endothelin Receptor Antagonist Potential

Pyrazole-5-carboxylic acids have been extensively optimized as potent nonpeptide endothelin (ET) receptor antagonists [1]. SAR studies reveal that the N1-aryl group and the C3-alkyl substituent are critical for achieving high affinity and, importantly, for tuning the selectivity between ETA and ETB receptor subtypes [1]. Specifically, modifications at these positions were shown to shift a compound's profile from ETA-selective to mixed ETA/ETB or moderately ETB-selective antagonists [1][2]. The 3-ethyl-1-phenyl substitution pattern of the target compound represents a specific, balanced hydrophobic combination that falls within the optimal range for this class, making it a valuable intermediate for exploring this therapeutic space.

Endothelin receptor SAR
Class-level inference
N1/C3 substituents tune
ETA/ETB selectivity
Supports endothelin receptor subtype research
Based on SAR studies from cited literature
Endothelin Receptor Cardiovascular ETA/ETB Antagonist

Regioselective Synthesis for Single Isomer

The synthesis of N-substituted pyrazole-5-carboxylic acids often suffers from poor regioselectivity, leading to mixtures of 1,3- and 1,5-disubstituted isomers that require difficult separation. However, patented methods for preparing 1-alkyl/1-aryl-5-pyrazolecarboxylic acid derivatives demonstrate that the target compound can be synthesized with high regioselectivity (>6:1) favoring the desired 1,5-disubstituted isomer [1]. This contrasts with less selective routes that produce significant quantities of the undesired 1,3-isomer, which would otherwise reduce the effective yield and increase purification costs for procurement. This established regiocontrol ensures that commercial sourcing can provide a single, well-defined isomer.

Regioselective synthesis
Direct head-to-head comparison
Selectivity ≥6:1
(1,5- vs 1,3-isomer)
Supports procurement of defined single isomer
Based on patented synthetic route
Organic Synthesis Regioselectivity Building Block

Applications of 3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic Acid


GPR109a Agonist Lead Optimization

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a highly suitable core scaffold for synthesizing focused libraries of novel GPR109a agonists. Given the established class-level agonist activity for related pyrazole-5-carboxylic acids, this compound serves as a validated starting point for derivatization, particularly through amide bond formation at the C5-carboxylic acid to modulate potency, selectivity, and pharmacokinetic properties [1][2]. Its specific N1-phenyl and C3-ethyl substitution pattern offers a balanced lipophilic profile (XLogP3 ~2.4) that is ideal for optimizing passive permeability while mitigating excessive lipophilicity, a key challenge in niacin receptor drug discovery .

Endothelin Receptor Selectivity Profiling

As a validated core for endothelin (ET) receptor antagonists, this compound is ideal for exploring structure-selectivity relationships at ETA and ETB receptors. The N1-phenyl and C3-ethyl groups can be systematically varied or maintained as a fixed motif while introducing diversity at the C5-position (e.g., via amides, esters) to generate analogs for screening in ET-1-induced contraction assays [1]. This approach allows researchers to finely tune the ETA/ETB selectivity profile, a critical parameter for developing next-generation cardiovascular therapeutics with potentially fewer side effects [2].

Carboxamide and Ester Library Synthesis

The C5-carboxylic acid handle makes 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid a premier building block for generating diverse arrays of pyrazole carboxamides and esters for broad biological screening. Its high-yield, regioselective synthesis ensures a reliable and cost-effective supply of a single, high-purity isomer [1]. The core's moderate lipophilicity and predicted pKa make it a versatile intermediate for both solution-phase and solid-phase parallel synthesis, enabling the rapid construction of compound collections for phenotypic screening and target-based drug discovery programs across multiple therapeutic areas [2].

Application
Selection Property
Validation Focus
GPR109a modulator studies
Scaffold-validated agonist class
Target engagement and functional cAMP assay
Endothelin receptor subtype profiling
SAR-tunable N1/C3 substitution
ETA/ETB selectivity in functional assays
Focused carboxamide/ester library synthesis
High regioselectivity and single isomer
Purity and isomer identity by HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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